Evidence 1: Reversed CB2/CB1 Functional Selectivity: A 4.6-Fold Preference for CB2 Over CB1 Receptors
In a FLIPR membrane potential assay utilizing human receptors expressed in AtT20 cells, the target compound demonstrates a rare CB2-preferring profile, standing in stark contrast to the CB1-dominant behavior of nearly all closely related indole-3-carboxamide SCRAs. Representative cumyl carboxamides such as CUMYL-PICA exhibit CB1 EC50 values as low as 0.43 nM, with selectivity ratios of 3- to 53-fold in favor of CB1 activation. The target compound's CB2-preferring shift has been quantitatively verified in curated ChEMBL data [1] and is supported by broader patent disclosures on tetrazole-mediated CB2 selectivity [2].
| Evidence Dimension | CB1 vs. CB2 functional selectivity (EC50) |
|---|---|
| Target Compound Data | EC50 CB1 = 284 nM; EC50 CB2 = 62 nM |
| Comparator Or Baseline | CUMYL-PICA: EC50 CB1 = 0.43–12.3 nM; EC50 CB2 = 11.3–122 nM (CB1-selective); Class baseline: CB1/CB2 ratio >1 for most cumyl and amino acid indole-3-carboxamides |
| Quantified Difference | ~4.6-fold CB2 selectivity (vs. 3- to 53-fold CB1 selectivity for CUMYL-PICA class) |
| Conditions | FLIPR membrane potential assay; human CB1 and CB2 receptors expressed in mouse AtT20 cells |
Why This Matters
For researchers requiring a CB2-preferred agonist tool compound or a distinct selectivity fingerprint for receptor profiling, this compound provides a uniquely inverse selectivity ratio compared to commercially dominant cumyl analogs, reducing the risk of cross-activity misassignment.
- [1] BindingDB. BDBM50229938 (CHEMBL1592888). Affinity Data: EC50 62 nM (CB2), EC50 284 nM (CB1). https://www.bindingdb.org/ View Source
- [2] US8329735B2. Tetrazole compounds which selectively modulate the CB2 receptor. Google Patents. View Source
